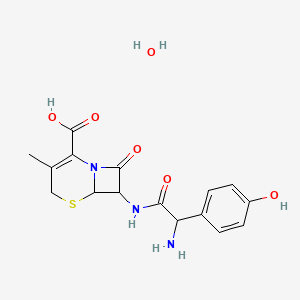
N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
説明
N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as salsolinol hydrochloride, is a derivative of tetrahydroisoquinoline. This compound is of significant interest due to its presence in various biological systems and its potential neurotoxic and neuroprotective properties. It is widely studied for its role in the central nervous system, particularly in relation to dopaminergic neurons .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, where a biogenic amine reacts with an aldehyde or ketone. The reaction conditions often include acidic environments to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of catalytic hydrogenation and other reducing agents such as sodium borohydride or sodium cyanoborohydride is common in the reduction steps .
化学反応の分析
Types of Reactions
N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions typically involve the conversion of the compound to its tetrahydro form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield various tetrahydroisoquinoline derivatives .
科学的研究の応用
N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in studies of tetrahydroisoquinoline derivatives.
Medicine: Research explores its neuroprotective properties and potential therapeutic applications.
Industry: It is used in the synthesis of other bioactive compounds and as a model compound in various chemical reactions
作用機序
The mechanism of action of N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with dopaminergic neurons. It can alter dopamine metabolism and has been shown to have both neurotoxic and neuroprotective effects. The compound can decrease reactive oxygen species levels and caspase activity, providing neuroprotection against oxidative stress .
類似化合物との比較
Similar Compounds
Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative with similar structural features.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another catechol derivative with neuroactive properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neurotoxic effects
Uniqueness
N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its dual role as both a neurotoxin and a neuroprotective agent. This duality makes it a valuable compound for studying the mechanisms of neurodegeneration and neuroprotection .
特性
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11;/h4-5,12-13H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMJNZMQXGBIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1)O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37491-98-8 (Parent) | |
| Record name | Isoquinoline-6,7-diol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063937928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63937-92-8 | |
| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63937-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline-6,7-diol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063937928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7887532.png)

![sodium;4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate](/img/structure/B7887547.png)




![3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate](/img/structure/B7887581.png)


